Cas no 2229539-06-2 (1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine)

1-1-(4-Chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine is a specialized organic compound featuring a cyclopropyl-substituted imidazole core. Its structural uniqueness, combining a chloro-ethylimidazole moiety with a cyclopropylamine group, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential reactivity at multiple sites, enabling selective functionalization for tailored applications. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial processes. The presence of both chloro and ethyl substituents on the imidazole ring may contribute to specific electronic and steric effects, influencing its binding or catalytic properties. This compound is primarily of interest for exploratory studies in medicinal chemistry and material science.
1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine structure
2229539-06-2 structure
Product Name:1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine
CAS No:2229539-06-2
MF:C10H16ClN3
MW:213.707140922546
CID:5767988
PubChem ID:165682004
Update Time:2025-11-06

1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1996862
    • 1-[1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropyl]ethan-1-amine
    • 2229539-06-2
    • 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine
    • Inchi: 1S/C10H16ClN3/c1-3-14-6-13-9(11)8(14)10(4-5-10)7(2)12/h6-7H,3-5,12H2,1-2H3
    • InChI Key: DIBLECVPPWLDJW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C2(C(C)N)CC2)N(C=N1)CC

Computed Properties

  • Exact Mass: 213.1032752g/mol
  • Monoisotopic Mass: 213.1032752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.8Ų

1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine Pricemore >>

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Additional information on 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine

Research Briefing on 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine (CAS: 2229539-06-2)

Recent studies on the compound 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine (CAS: 2229539-06-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique imidazole and cyclopropylamine structure, has shown promising activity in targeting specific biological pathways, making it a subject of intense research interest.

The primary focus of current research has been on elucidating the compound's mechanism of action and its interactions with biological targets. Preliminary findings suggest that 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine exhibits selective binding to certain enzymes and receptors involved in inflammatory and oncogenic pathways. These interactions are believed to modulate key cellular processes, offering potential therapeutic benefits for conditions such as autoimmune diseases and certain cancers.

In vitro and in vivo studies have demonstrated the compound's efficacy in reducing inflammatory markers and inhibiting tumor growth in preclinical models. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to map the compound's binding sites and optimize its pharmacological properties. These efforts aim to enhance its bioavailability and reduce off-target effects, which are critical for its transition into clinical development.

Despite these promising results, challenges remain in the compound's development. Issues such as metabolic stability, toxicity profiles, and formulation optimization are currently under investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate the compound's progression toward clinical trials.

In conclusion, 1-1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopropylethan-1-amine represents a compelling candidate for further exploration in drug development. Its unique chemical structure and biological activity underscore its potential to address unmet medical needs. Continued research and collaboration will be essential to fully realize its therapeutic promise.

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